N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide
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Overview
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide is a complex organic compound that features a thiazinane ring and a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazinane ring, followed by the introduction of the naphthalene sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazinane ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, altering its chemical properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazinane ring and naphthalene sulfonamide group can bind to specific sites, modulating biological pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share the thiazinane ring structure and exhibit similar biological activities.
Naphthalene Sulfonamides: Compounds with similar sulfonamide groups can be compared in terms of their chemical reactivity and biological effects.
Uniqueness
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide stands out due to its combined structural features, which confer unique chemical and biological properties. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-27(24)15-4-3-14-22(27)18-12-10-17(11-13-18)21-28(25,26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13,21H,3-4,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJGIEBSCLDUBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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